![molecular formula C16H24BrN3O2 B3006836 1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,2-dimethylbutan-1-one CAS No. 2380071-04-3](/img/structure/B3006836.png)
1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,2-dimethylbutan-1-one
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Overview
Description
1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,2-dimethylbutan-1-one is a complex organic compound that features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a dimethylbutanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,2-dimethylbutan-1-one typically involves multiple steps:
Formation of the Bromopyrimidine Intermediate: The bromopyrimidine moiety can be synthesized through halogenation of pyrimidine derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment to Piperidine: The bromopyrimidine intermediate is then reacted with piperidine derivatives in the presence of a base such as potassium carbonate (K2CO3) to form the piperidine-linked bromopyrimidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,2-dimethylbutan-1-one can undergo various chemical reactions:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Amines, thiols, alkoxides, in the presence of a base like K2CO3 or NaOH
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,2-dimethylbutan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,2-dimethylbutan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,2-dimethylbutan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a bromopyrimidine moiety with a piperidine ring and a dimethylbutanone structure makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrN3O2/c1-4-16(2,3)14(21)20-7-5-6-12(10-20)11-22-15-18-8-13(17)9-19-15/h8-9,12H,4-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKHTCVJBUZXSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)N1CCCC(C1)COC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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